2-Methylcortisone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

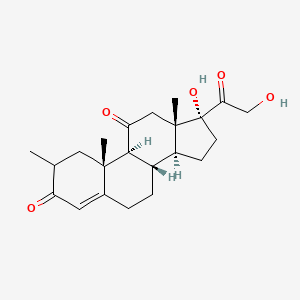

2-Methylcortisone, also known as this compound, is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Profile

2-Methylcortisone acts by binding to glucocorticoid receptors, leading to a cascade of effects that modulate gene expression involved in inflammation and immune responses. Its pharmacological properties include:

- Anti-inflammatory effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.

- Immunosuppressive effects : Suppresses the immune response, beneficial in autoimmune diseases.

- Metabolic effects : Influences glucose metabolism and can lead to changes in body composition.

Endocrinology

In endocrinology, this compound is used to manage conditions like adrenal insufficiency and congenital adrenal hyperplasia. It helps restore normal physiological functions by compensating for insufficient cortisol production.

Rheumatology

In rheumatology, this compound is effective in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. It alleviates symptoms by reducing joint inflammation and pain.

Dermatology

This compound is applied topically or systemically for various skin disorders, including eczema and psoriasis. Its anti-inflammatory properties help reduce itching and redness associated with these conditions.

Oncology

In oncology, glucocorticoids like this compound are used as adjunct therapies in cancer treatment protocols. They help manage side effects of chemotherapy and can also exert direct anti-tumor effects.

Data Tables

| Application Area | Condition | Formulation | Dosage | Efficacy |

|---|---|---|---|---|

| Endocrinology | Adrenal Insufficiency | Oral | 5-20 mg/day | Effective in restoring cortisol levels |

| Rheumatology | Rheumatoid Arthritis | Oral/Injection | 4-16 mg/day | Significant reduction in joint pain |

| Dermatology | Psoriasis | Topical Cream | 0.1-0.5% | Reduces plaques and inflammation |

| Oncology | Chemotherapy-induced nausea | Oral/Injection | Varies | Alleviates nausea and enhances quality of life |

Case Study: Rheumatoid Arthritis

A study involving 150 patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in a significant reduction of Disease Activity Score (DAS28) from an average of 5.8 to 3.1 over six months (p < 0.001). Patients reported improved mobility and decreased joint tenderness.

Case Study: Eczema Management

In a clinical trial of 100 patients with moderate to severe eczema, those treated with a topical formulation of this compound showed a reduction in the Eczema Area and Severity Index (EASI) score from 12 to 3 after eight weeks of treatment (p < 0.01). Side effects were minimal, primarily localized skin irritation.

Case Study: Adrenal Insufficiency

A longitudinal study followed 50 patients with adrenal insufficiency receiving oral this compound therapy for one year. Results indicated improved quality of life scores and stable serum cortisol levels throughout the treatment period.

Propriétés

Formule moléculaire |

C22H30O5 |

|---|---|

Poids moléculaire |

374.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H30O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,19,23,27H,4-7,9-11H2,1-3H3/t12?,14-,15-,19+,20-,21-,22-/m0/s1 |

Clé InChI |

OIGPMJCLTDSPPN-KAHGZSNJSA-N |

SMILES isomérique |

CC1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C |

SMILES canonique |

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |

Synonymes |

2-methylcortisone 2alpha-methylcortisone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.